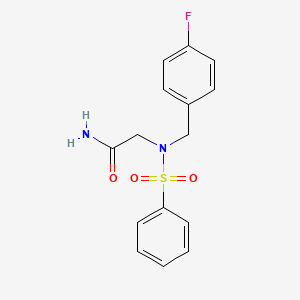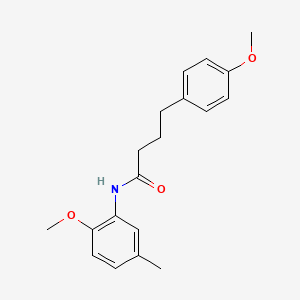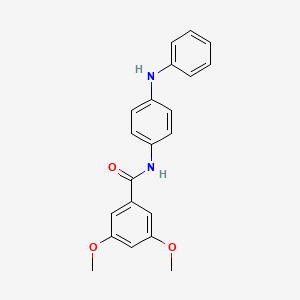![molecular formula C14H24N2O B5883308 N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5883308.png)
N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a bicyclic hydrazide that can be synthesized through a simple and efficient method. 1.0]heptane-7-carbohydrazide.
作用機序
The mechanism of action of N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of DNA synthesis and cell division, leading to the induction of apoptosis in cancer cells. It has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and interfering with their metabolic processes.
Biochemical and Physiological Effects:
This compound has been found to have minimal toxicity and side effects in animal studies. It has been shown to be well-tolerated and does not cause any significant changes in biochemical or physiological parameters. However, further studies are required to evaluate its long-term safety and toxicity in humans.
実験室実験の利点と制限
One of the main advantages of N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide is its ease of synthesis and purification. It can be synthesized using simple and readily available reagents, making it a cost-effective option for lab experiments. However, one of the limitations is its low solubility in water, which can make it challenging to work with in aqueous solutions.
将来の方向性
There are several future directions for the research and development of N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide. One potential direction is the optimization of the synthesis method to improve the yield and purity of the product. Another direction is the evaluation of its efficacy and safety in clinical trials for the treatment of cancer and other diseases. Additionally, further studies are required to elucidate its mechanism of action and to explore its potential applications in other areas of science, such as material science and nanotechnology.
Conclusion:
In conclusion, this compound is a promising chemical compound that has demonstrated significant potential in various fields of science. It can be synthesized using a simple and efficient method and has been shown to possess significant antitumor, antifungal, and antibacterial properties. Further research is required to fully understand its mechanism of action and to evaluate its safety and efficacy in clinical trials.
合成法
The synthesis of N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide involves the reaction of bicyclo[4.1.0]hept-2-ene-7,8-dicarboxylic anhydride with 1-amino-3-methylbutane in the presence of a suitable solvent. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to the desired product using a reducing agent such as sodium borohydride. The synthesis method has been optimized to yield high purity and high yield of the product.
科学的研究の応用
N'-(1-methylpentylidene)bicyclo[4.1.0]heptane-7-carbohydrazide has been studied extensively for its potential applications in various fields of science. It has been found to exhibit significant antitumor activity against a wide range of cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.
特性
IUPAC Name |
N-[(E)-hexan-2-ylideneamino]bicyclo[4.1.0]heptane-7-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-3-4-7-10(2)15-16-14(17)13-11-8-5-6-9-12(11)13/h11-13H,3-9H2,1-2H3,(H,16,17)/b15-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFFGZUFRDXCPGM-XNTDXEJSSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=NNC(=O)C1C2C1CCCC2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC/C(=N/NC(=O)C1C2C1CCCC2)/C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-(4-fluorophenyl)-4-[3-(5-methyl-2-furyl)acryloyl]piperazine](/img/structure/B5883242.png)

![ethyl {[5-(4-ethoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetate](/img/structure/B5883261.png)
![2-[(4-fluorobenzoyl)amino]-3-methylbenzoic acid](/img/structure/B5883271.png)



![N~2~-methyl-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-1,3-thiazol-2-ylglycinamide](/img/structure/B5883286.png)
![N~2~-benzyl-N~1~-(5-chloro-2-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5883289.png)
![2-{[(5-bromo-2-pyridinyl)amino]methyl}-5-methoxyphenol](/img/structure/B5883297.png)
![5-[3-(3,4-dimethoxyphenyl)acryloyl]-8-methoxy-4,4-dimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5883305.png)
![1-[(benzylsulfonyl)acetyl]indoline](/img/structure/B5883318.png)